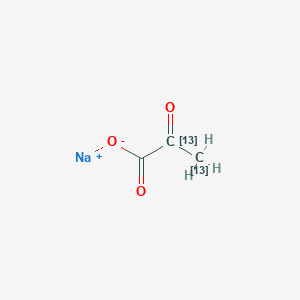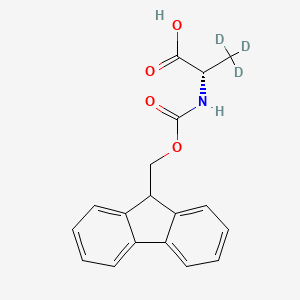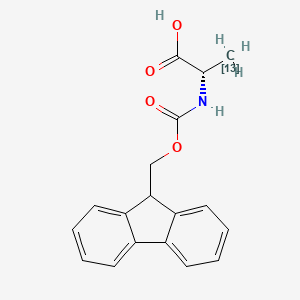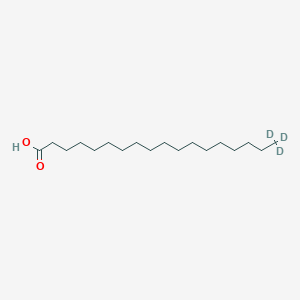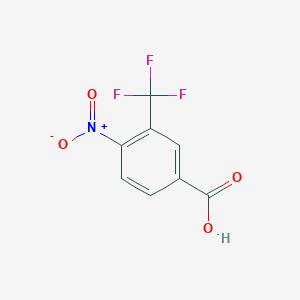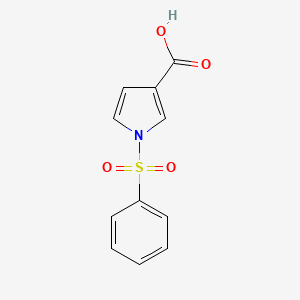
1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Phenylsulfonyl)-1H-pyrrole is a heterocyclic compound. The phenylsulfonyl group serves as an N-blocking and directing group in various organic syntheses .
Synthesis Analysis
1-(Phenylsulfonyl)-1H-pyrrole may be used in the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid, via lithiation of 1-(phenylsulfonyl)-pyrrole . It may also be used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen nucleophiles .Molecular Structure Analysis
The molecular structure of 1-(Phenylsulfonyl)-1H-pyrrole is characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a phenylsulfonyl group attached to it .Chemical Reactions Analysis
1-(Phenylsulfonyl)-1H-pyrrole can participate in various chemical reactions. For instance, it can undergo lithiation to form 1-(phenylsulfonyl)pyrrole-2-boronic acid . It can also react with nitrogen nucleophiles to form sulfonamide derivatives .科学的研究の応用
Environmental Degradation and Treatment of PFAS
Research indicates that carboxylic acids and their derivatives play a critical role in environmental studies, particularly in understanding the microbial degradation of polyfluoroalkyl chemicals. These substances, which include various carboxylic acid functionalities, are known for their persistence in the environment and potential toxicological impacts. Studies have focused on the biodegradability of these compounds, revealing the importance of understanding microbial pathways for their degradation to mitigate environmental pollution (Liu & Avendaño, 2013).
Bioaccumulation and Environmental Persistence
Carboxylic acid derivatives, particularly perfluorinated carboxylates (PFCAs), have been the subject of extensive research regarding their bioaccumulation potential and environmental persistence. Despite their widespread detection in wildlife, the bioaccumulation potential varies significantly with the chain length and functional group of the compound. This highlights the nuanced understanding required for assessing the environmental impact of carboxylic acids and their fluorinated derivatives (Conder et al., 2008).
Industrial and Biotechnological Applications
Carboxylic acids serve as precursors for a variety of industrial chemicals and biorenewable fuels. The fermentative production of these acids from biomass underscores their significance in the synthesis of biodegradable polymers and as feedstocks for green chemistry. This area of research opens up avenues for the sustainable production of chemicals and fuels from renewable resources, with lactic acid being a prime example of such biotechnological applications (Gao, Ma, & Xu, 2011).
Anticancer Potential and Medicinal Chemistry
The structural versatility of carboxylic acids, including 1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid, has been exploited in medicinal chemistry, particularly in the design of anticancer agents. The reactivity of the carboxylic acid functionality allows for the synthesis of a wide array of derivatives with significant biological activity, demonstrating the potential of these compounds in drug discovery and development (De, Baltas, & Bedos-Belval, 2011).
Environmental and Health Monitoring
Perfluoroalkyl acids, closely related to the broader family of carboxylic acids, have been extensively monitored in environmental and biological matrices due to their persistence and potential health effects. Understanding the distribution and transformation of these compounds in the environment is crucial for assessing their impact on human health and developing strategies for pollution control and mitigation (Domingo & Nadal, 2019).
Safety And Hazards
将来の方向性
The future directions for the study of 1-(Phenylsulfonyl)-1H-pyrrole could involve further exploration of its synthesis, reactivity, and potential applications in medicinal chemistry. For instance, its use in the synthesis of multifunctional ligands targeting cholinesterases and 5-HT6 receptors could be further explored .
特性
IUPAC Name |
1-(benzenesulfonyl)pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c13-11(14)9-6-7-12(8-9)17(15,16)10-4-2-1-3-5-10/h1-8H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNLMKHSUAPNMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569113 |
Source


|
| Record name | 1-(Benzenesulfonyl)-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid | |
CAS RN |
134439-96-6 |
Source


|
| Record name | 1-(Benzenesulfonyl)-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-({5-[4-(Aminomethyl)phenoxy]pentyl}oxy)phenyl]methanamine](/img/structure/B1316282.png)
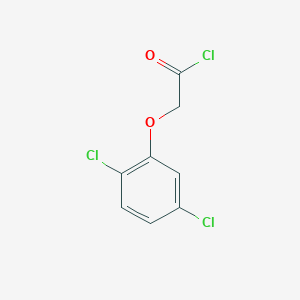
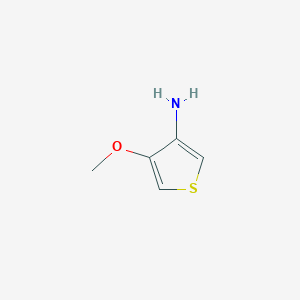
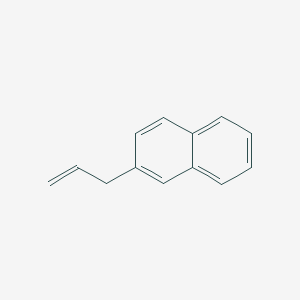
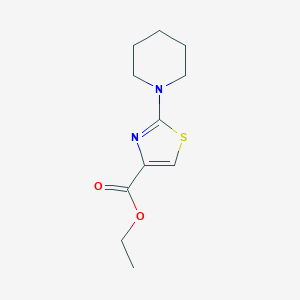
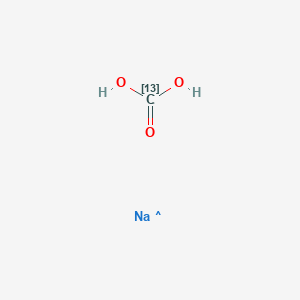
![2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate](/img/structure/B1316303.png)

